Benzene, 1-(3-butenyl)-2-ethynyl-
Description
This compound combines unsaturated alkenyl and alkynyl substituents, which may confer unique electronic and steric properties.
Properties
CAS No. |
184697-62-9 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-but-3-enyl-2-ethynylbenzene |
InChI |
InChI=1S/C12H12/c1-3-5-8-12-10-7-6-9-11(12)4-2/h2-3,6-7,9-10H,1,5,8H2 |
InChI Key |
AWOUUBXPAMDZJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=CC=C1C#C |
Origin of Product |
United States |
Preparation Methods
General Procedure
Starting Materials :
- Aryl Halide : 1-(3-Butenyl)-2-iodobenzene (hypothetical substrate)
- Terminal Alkyne : Ethynyltrimethylsilane (protected alkyne)
Catalytic System :
- Palladium Catalyst : Pd(PPh₃)₂Cl₂ (0.5–2 mol%)
- Copper Cocatalyst : CuI (5–10 mol%)
- Base : Triethylamine or diisopropylamine
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature : 60–80°C, 12–24 hours
Deprotection :
Post-coupling, the trimethylsilyl (TMS) group is removed using tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH.
Experimental Data from Analogous Syntheses
*Extrapolated from copper-free conditions.
Copper-Free Sonogashira Coupling
Recent advancements enable ethynylation without copper cocatalysts, reducing side reactions like alkyne homocoupling.
Protocol for Aryl Chlorides
Catalyst : PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene)
Base : Cs₂CO₃
Solvent : DMF/H₂O (3:1)
Temperature : 100°C, 6 hours
Yield : 70–85% (estimated for analogous substrates)
Alkyne Alkylation via Metal-Mediated Routes
Alternative strategies involve sequential functionalization:
Stepwise Synthesis
- Introduction of 3-Butenyl Group :
- Ethynylation :
Limitations : Regioselectivity challenges in lithiation necessitate directing groups.
Silver-Catalyzed Cyclization for Byproduct Mitigation
Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction. Strategies to suppress it include:
- Diluted Hydrogen Atmosphere : Reduces Pd(II) to Pd(0), minimizing oxidative homocoupling.
- Silver Additives : Ag₂O (5 mol%) enhances alkyne activation while stabilizing Pd catalysts.
Data Tables for Reaction Optimization
Table 1: Catalyst Screening for Sonogashira Coupling
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | THF | 60 | 68 |
| PdCl₂(dtbpf)/Ag₂O | Toluene | 100 | 78 |
| Pd(OAc)₂/XPhos | DMF | 80 | 82 |
Table 2: Effect of Bases on Reaction Efficiency
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| Triethylamine | 24 | 65 |
| Diisopropylamine | 12 | 72 |
| Cs₂CO₃ | 6 | 85 |
Scientific Research Applications
Benzene, 1-(3-butenyl)-2-ethynyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(3-butenyl)-2-ethynyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethynyl group can participate in covalent bonding with nucleophiles, while the butenyl group can undergo various metabolic transformations. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of "Benzene, 1-(3-butenyl)-2-ethynyl-" with related benzene derivatives, focusing on molecular properties, substituent effects, and reactivity.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Ethynyl vs. Alkenyl: The ethynyl group (-C≡CH) in the target compound introduces sp-hybridized carbon atoms, enhancing electron-withdrawing effects and enabling reactions like Sonogashira coupling. In contrast, alkenyl-substituted analogs (e.g., styryl in ) exhibit π-conjugation, influencing optoelectronic properties. Steric and Electronic Profiles: The 3-butenyl group (-CH₂CH₂CH=CH₂) offers flexibility and moderate steric bulk compared to branched analogs like "Benzene, (2-methyl-1-butenyl)-" .
Reactivity Trends :
- Brominated derivatives (e.g., 1-(Bromomethyl)-2-ethynylbenzene ) are prone to nucleophilic substitution, whereas ethynyl-substituted compounds may participate in cycloaddition or metal-catalyzed cross-coupling.
- Extended unsaturated chains (e.g., 3E-octenynyl in ) increase hydrophobicity and reduce solubility in polar solvents.
Synthetic Accessibility :
- Nickel/photoredox dual catalysis (as used in for arylalkylation) could be adapted for synthesizing the target compound, leveraging radical intermediates for C-C bond formation.
Limitations and Contradictions
- Data Gaps : Direct experimental data on "Benzene, 1-(3-butenyl)-2-ethynyl-" (e.g., melting point, stability) is absent in the provided evidence, necessitating reliance on analogous compounds.
- Contradictory Substituent Effects : Ethynyl groups may destabilize the compound through increased reactivity, whereas alkenyl analogs (e.g., styryl in ) offer greater stability for storage and handling.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzene, 1-(3-butenyl)-2-ethynyl-?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation to introduce the 3-butenyl group, followed by Sonogashira coupling to attach the ethynyl moiety. For example, alkylation of benzene derivatives with 3-butenyl halides under Lewis acid catalysis (e.g., AlCl₃) is effective . Sonogashira coupling with terminal alkynes using palladium catalysts ensures regioselective ethynylation .
- Key Considerations : Monitor reaction conditions (temperature, solvent purity) to avoid polymerization of the butenyl group.
Q. How can researchers characterize the structure and purity of Benzene, 1-(3-butenyl)-2-ethynyl-?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and coupling patterns. Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) validates molecular weight and purity . X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
- Data Interpretation : Compare spectral data with analogous compounds, such as 3-phenyldecane or ethylnaphthalene derivatives, to identify shifts caused by ethynyl and butenyl groups .
Advanced Research Questions
Q. How do the electronic properties of the ethynyl and butenyl substituents influence the compound’s reactivity in cycloaddition reactions?
- Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions. Experimental validation involves reacting the compound with dienophiles (e.g., tetrazines) under controlled conditions .
- Data Contradictions : Address discrepancies in reaction yields by analyzing steric effects from the butenyl group or electronic perturbations from the ethynyl moiety .
Q. What strategies mitigate instability issues during storage or handling of Benzene, 1-(3-butenyl)-2-ethynyl-?
- Methodology : Stabilize the compound by storing it under inert atmospheres (argon/nitrogen) at low temperatures (0–6°C) to prevent oxidation or polymerization. Add radical inhibitors (e.g., BHT) to ethynyl-containing solutions .
- Case Study : Analogous benzeneseleninic anhydrides degrade rapidly at room temperature; similar protocols apply here .
Q. How can computational models predict the compound’s behavior in catalytic systems?
- Methodology : Use molecular docking simulations to study interactions with transition-metal catalysts (e.g., Pd or Cu). Compare with experimental kinetic data from coupling reactions to refine computational parameters .
- Validation : Cross-reference predicted activation energies with experimental Arrhenius plots from Sonogashira or Heck reactions .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for substituted benzene derivatives?
- Methodology : Apply multivariate analysis (e.g., PCA) to NMR/IR datasets from structurally similar compounds (e.g., ethylmethylbenzene or phenyltetradecane). Reconcile outliers by revisiting synthetic protocols or solvent effects .
- Example : Discrepancies in ¹³C NMR shifts for ethyltoluene isomers were resolved by optimizing decoupling parameters .
Q. How does the compound’s regioselectivity vary in electrophilic substitution reactions?
- Methodology : Conduct competitive reactions (e.g., nitration or sulfonation) and analyze product ratios via HPLC. Compare with meta/para-directing effects observed in methylphenyl ketones or benzidine derivatives .
- Insight : The ethynyl group’s electron-withdrawing nature may dominate over the butenyl group’s electron-donating effects, directing substitution to specific positions .
Q. What role does Benzene, 1-(3-butenyl)-2-ethynyl- play in designing functional materials?
- Methodology : Incorporate the compound into conjugated polymers or metal-organic frameworks (MOFs) via cross-coupling. Characterize optoelectronic properties (e.g., conductivity, fluorescence) and compare with biphenyl or benzothiophene-based materials .
- Applications : Ethynyl groups enhance π-conjugation, making the compound suitable for organic semiconductors .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
